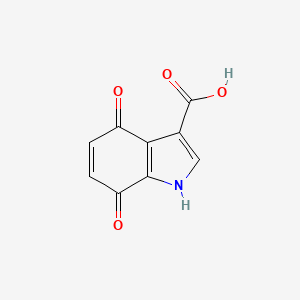

4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dioxo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-5-1-2-6(12)8-7(5)4(3-10-8)9(13)14/h1-3,10H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYNRNHUDKJMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C(C1=O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,7 Dioxo 4,7 Dihydro 1h Indole 3 Carboxylic Acid and Analogues

Precursor Synthesis and Starting Material Derivatization

The foundation of a successful synthesis of 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid lies in the careful construction of appropriately substituted precursors. This involves the synthesis of indole (B1671886) rings bearing specific functionalities at the 4- and 7-positions that can be readily converted to the quinone system, as well as the strategic introduction of the C-3 carboxylic acid moiety.

Synthesis of Substituted Indole Precursors

Another versatile method for the formation of substituted indoles is the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org For the synthesis of precursors to 4,7-dioxo indoles, a 2,5-dimethoxyphenylhydrazine could be reacted with a suitable carbonyl compound that allows for the eventual introduction of the C-3 carboxylic acid.

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles through the reaction of benzoquinones with β-aminocrotonic esters. wikipedia.org While this method classically yields 5-hydroxyindoles, modifications and the use of appropriately substituted quinones and enamines could potentially be adapted to generate 4,7-dihydroxyindole precursors.

| Starting Material | Key Transformation | Resulting Precursor | Reference |

| 2,5-Dimethoxybenzaldehyde | Nitration, condensation, reductive cyclization | 4,7-Dimethoxy-1H-indole | tandfonline.com |

| 2,5-Dimethoxyphenylhydrazine | Fischer Indole Synthesis | Substituted 4,7-dimethoxyindole | rsc.org |

| Substituted Benzoquinone | Nenitzescu Indole Synthesis | Substituted 4,7-dihydroxyindole | wikipedia.org |

Preparation of Quinone-Forming Intermediates

The key to forming the 4,7-dioxo system is the preparation of an indole with hydroxyl or methoxy (B1213986) groups at the 4- and 7-positions, which can then be oxidized to the corresponding quinone. As described, the synthesis of 4,7-dimethoxy-1H-indole serves as a primary pathway to such an intermediate. tandfonline.com The methoxy groups are generally stable throughout various synthetic manipulations and can be efficiently converted to the quinone in a later step.

Alternatively, 4,7-dihydroxyindoles can serve as direct precursors to the quinone. These can be synthesized through methods like the Nenitzescu reaction or by demethylation of the corresponding dimethoxyindoles, for example, using reagents like boron tribromide.

Strategies for Introducing Carboxylic Acid Functionalities

With the substituted indole core in hand, the next critical step is the introduction of a carboxylic acid group at the 3-position. A common method for this transformation is the Vilsmeier-Haack reaction. Treatment of an indole, such as 4,7-dimethoxy-1H-indole, with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) results in the formation of an indole-3-carboxaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) or silver oxide.

Alternatively, direct carboxylation can be achieved by first lithiating the indole at the C-3 position using a strong base like n-butyllithium, followed by quenching the resulting anion with carbon dioxide. This method provides a more direct route to the carboxylic acid functionality.

Cyclization and Ring-Forming Reactions

The formation of the indole ring itself is a pivotal part of the synthesis. Various named reactions have been developed for this purpose, each with its own advantages and substrate scope.

Pathways for Indole Ring Formation

As previously mentioned, the Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from arylhydrazines and carbonyl compounds. rsc.org The reaction proceeds through a hydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia. The choice of a 2,5-disubstituted phenylhydrazine is crucial for obtaining the desired 4,7-substitution pattern.

The Nenitzescu indole synthesis offers a convergent approach by reacting a benzoquinone with an enamine. wikipedia.org The mechanism involves a Michael addition, followed by a cyclization and dehydration cascade to form a 5-hydroxyindole (B134679). While not directly yielding a 4,7-dihydroxy system, this reaction highlights the utility of quinones as starting materials for indole synthesis.

Modern methods often employ transition-metal-catalyzed cyclizations of substituted anilines. For instance, palladium-catalyzed reactions can be used to construct the indole ring from ortho-alkynyl anilines or ortho-haloanilines and alkynes. These methods offer high efficiency and functional group tolerance.

Methods for Constructing the Dioxo-dihydro System

The final and defining step in the synthesis of this compound is the formation of the quinone moiety. This is typically achieved through the oxidation of a precursor containing electron-donating groups at the 4- and 7-positions.

For a 4,7-dihydroxyindole-3-carboxylic acid precursor, oxidation to the corresponding indole-4,7-dione (B1215410) can be accomplished using a variety of oxidizing agents. Mild oxidants are generally preferred to avoid over-oxidation or degradation of the indole ring.

In the case of a 4,7-dimethoxyindole-3-carboxylic acid precursor, a more potent oxidizing agent is required to effect the conversion to the quinone. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a commonly used reagent for the oxidative demethylation of hydroquinone (B1673460) dimethyl ethers to the corresponding quinones. wikipedia.org The reaction is typically carried out in a mixture of acetonitrile (B52724) and water. Another effective reagent for the oxidation of phenols and their ethers to quinones is Fremy's salt (potassium nitrosodisulfonate). nih.gov This radical salt provides a selective method for this transformation.

| Precursor | Oxidizing Agent | Product |

| 4,7-Dihydroxyindole derivative | Mild Oxidant | Indole-4,7-dione derivative |

| 4,7-Dimethoxyindole derivative | Ceric Ammonium Nitrate (CAN) | Indole-4,7-dione derivative |

| 4,7-Dimethoxyindole derivative | Fremy's Salt | Indole-4,7-dione derivative |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds, such as the precursors to indole-4,7-diones, in a single step from three or more starting materials. rsc.orgchemrxiv.org A key strategy involves the synthesis of 4,5,6,7-tetrahydroindol-4-one derivatives, which can be subsequently aromatized to the corresponding indole or oxidized to the indole-4,7-dione.

A notable MCR for this purpose is the reaction between a 1,3-cyclohexanedione, a primary amine, and a phenacyl bromide. researchgate.net This approach provides a straightforward and operationally simple method to access the tetrahydroindolone core. For instance, the reaction of dimedone, a primary amine, and phenacyl bromide in water, mediated by a resin-supported sulfonic acid (Wang-OSO3H), exemplifies a greener MCR approach for generating these valuable intermediates. researchgate.net

Table 1: Example of a Three-Component Reaction for Tetrahydroindol-4-one Synthesis researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| Dimedone | Primary Amine | Phenacyl Bromide | Wang-OSO3H | Water | 4-Oxo-4,5,6,7-tetrahydroindole derivative |

These MCRs are highly valued for their atom economy and ability to rapidly generate molecular diversity, providing a robust platform for accessing the precursors required for this compound synthesis. researchgate.net

Oxidative Transformation Pathways

The conversion of an indole or a suitable precursor into the indole-4,7-quinone framework is the definitive step in the synthesis. This transformation requires selective oxidation, which can be challenging due to the electron-rich nature of the indole ring, making it susceptible to oxidation at multiple positions. nih.gov

A common and effective strategy for forming the indole-4,7-dione system involves the dehydrogenative oxidation of a 4,5,6,7-tetrahydroindol-4-one precursor. This aromatization process directly yields the corresponding 4-hydroxyindole, which can be further oxidized to the quinone, or in some cases, can directly yield the quinone depending on the oxidant used.

One of the most widely used reagents for this type of transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Treatment of a 4,5,6,7-tetrahydroindol-4-one with DDQ typically results in the formation of the fully aromatic indole-4-one (a phenol), which can then be oxidized to the target quinone in a subsequent step. nih.gov The mechanism of DDQ-mediated oxidations often proceeds through a hydride abstraction from the substrate. nih.gov The choice of solvent and reaction temperature is critical to control the selectivity and prevent the formation of byproducts.

The selection of an appropriate oxidizing agent is crucial for the successful synthesis of indole-4,7-diones. Traditional methods have often relied on stoichiometric amounts of toxic transition metals like CrO3 or Pb(OAc)4, which generate hazardous waste. nih.govresearchgate.net Modern protocols focus on more selective and environmentally benign oxidants.

High-potential quinones, such as DDQ and chloranil, are effective for dehydrogenation reactions. nih.govnih.gov Other reagents, such as Fremy's salt (potassium nitrosodisulfonate), are known for the specific oxidation of phenols and anilines to quinones. Oxone, often used in conjunction with a catalyst, represents a greener alternative oxidant. nih.gov The conditions must be carefully optimized for each substrate to achieve high yields and selectivity.

Table 2: Comparison of Oxidizing Agents for Indole Quinone Formation

| Oxidizing Agent | Typical Substrate | Common Conditions | Advantages | Disadvantages |

| DDQ | Tetrahydroindol-4-one | Dioxane or Chloroform, Reflux | High efficiency for aromatization | Stoichiometric, requires chromatography |

| Fremy's Salt | 4-Hydroxyindole | Aqueous buffer (e.g., phosphate), RT | High selectivity for phenol (B47542) oxidation | Can be unstable, sensitive to pH |

| Salcomine-O2 | 4-Hydroxyindole | Organic solvent (e.g., DMF, CH3CN), RT | Catalytic use of cobalt complex with O2 | Catalyst can be sensitive |

| Oxone | Indole derivatives | Acetone/Water, often with halide catalyst nih.gov | Inexpensive, environmentally safer researchgate.net | May require catalytic activation for selectivity |

| Cerium(IV) ammonium nitrate (CAN) | 4-Methoxyindole | Acetonitrile/Water, RT | Powerful oxidant | Stoichiometric, metal-based waste |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and improve sustainability.

Performing reactions without a solvent minimizes waste, reduces costs, and can sometimes lead to shorter reaction times and higher yields. Microwave-assisted solid-state reactions are a prominent example of this approach. For instance, the Bischler indole synthesis, a classical method for preparing the indole core, has been adapted to a solvent-free protocol where anilines and phenacyl bromides are reacted in the solid state under microwave irradiation. organic-chemistry.org This methodology avoids the use of organic solvents and offers an efficient, environmentally friendly alternative to traditional methods. researchgate.netorganic-chemistry.org Such principles can be applied to the MCRs used to generate the tetrahydroindolone precursors.

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity using sub-stoichiometric amounts of an activating agent.

Organocatalysis : Metal-free small organic molecules can effectively catalyze key steps in indole synthesis. For example, L-proline has been used as a catalyst for the three-component reaction of indole, an aldehyde, and dimedone in an aqueous medium, showcasing a green approach to functionalized indoles. dergipark.org.tr

Heterogeneous Catalysis : The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. As mentioned, Wang resin-supported sulfonic acid has been employed to catalyze the MCR synthesis of tetrahydroindole-4-ones in water, combining the benefits of heterogeneous catalysis with an environmentally benign solvent. researchgate.net

Halide Catalysis : A unified and efficient halide catalysis using oxone as the terminal oxidant has been developed for several indole oxidation reactions. nih.govresearchgate.net This system avoids the use of toxic heavy metals and represents a sustainable method for oxidative transformations. nih.gov

Nanocatalysis : Nanoparticle-based catalysts offer high surface area and unique reactivity. For instance, platinum nanoparticles supported on titanium dioxide (Pt@TiO2) have been used as a heterogeneous photocatalyst for mediating [4+2] cycloadditions of indoles under visible light, demonstrating an advanced catalytic approach in indole chemistry. nih.gov

Table 3: Overview of Green Catalytic Approaches in Indole Synthesis and Transformation

| Catalysis Type | Catalyst Example | Reaction Type | Green Advantages |

| Organocatalysis | L-Proline dergipark.org.tr | Multi-component reaction | Metal-free, biodegradable, low toxicity |

| Heterogeneous Catalysis | Wang-OSO3H researchgate.net | Multi-component reaction | Catalyst is recyclable, easy separation |

| Homogeneous Catalysis | Halide ions (e.g., Cl-) nih.gov | Oxidation | Avoids toxic heavy metals, uses green oxidant (oxone) |

| Photocatalysis/Nanocatalysis | Pt@TiO2 nih.gov | Cycloaddition | Uses visible light as energy source, heterogeneous |

Atom Economy and Sustainability Metrics in the Synthesis of this compound and Analogues

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including this compound and its analogues. A critical aspect of this is the evaluation of synthetic routes through sustainability metrics, with atom economy being a primary consideration. This section explores the theoretical application of these metrics to potential synthetic pathways for the target compound, focusing on efficiency and waste reduction.

A plausible and frequently utilized method for the synthesis of the indole-4,7-dione scaffold is a two-step process commencing with the Nenitzescu indole synthesis to form a 5-hydroxyindole intermediate, which is subsequently oxidized to the desired quinone.

Step 1: Nenitzescu Indole Synthesis of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

The Nenitzescu reaction is a well-established method for producing 5-hydroxyindole derivatives. A representative reaction involves the condensation of 1,4-benzoquinone (B44022) with ethyl 3-aminocrotonate to yield ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. This is followed by hydrolysis to obtain the carboxylic acid.

The balanced chemical equation for the initial condensation is:

C₆H₄O₂ (1,4-Benzoquinone) + C₆H₁₁NO₂ (Ethyl 3-aminocrotonate) → C₁₂H₁₃NO₃ (Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate) + H₂O

Atom Economy Calculation for the Nenitzescu Reaction:

The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,4-Benzoquinone | C₆H₄O₂ | 108.09 |

| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | 129.16 |

| Total Reactant MW | 237.25 | |

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | C₁₂H₁₃NO₃ | 219.24 |

Atom Economy (%) = (219.24 g/mol / 237.25 g/mol ) x 100 ≈ 92.41%

This initial step demonstrates a high theoretical atom economy, as the majority of the atoms from the reactants are incorporated into the desired intermediate product. The primary byproduct is water.

Step 2: Oxidation of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

The subsequent step involves the oxidation of the 5-hydroxyindole intermediate to the corresponding 4,7-indolequinone. Various oxidizing agents can be employed for this transformation. A common and effective reagent is Fremy's salt (potassium nitrosodisulfonate).

The balanced chemical equation for the oxidation using Fremy's salt is:

C₁₀H₉NO₃ (5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid) + 2 (KSO₃)₂NO (Fremy's Salt) → C₁₀H₇NO₄ (2-Methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylic acid) + 2 KHSO₄ + H₂O + N₂

Atom Economy Calculation for the Oxidation Step:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid | C₁₀H₉NO₃ | 191.18 |

| Fremy's Salt | (KSO₃)₂NO | 268.33 |

| Total Reactant MW | 727.84 | |

| 2-Methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylic acid | C₁₀H₇NO₄ | 205.17 |

Atom Economy (%) = (205.17 g/mol / 727.84 g/mol ) x 100 ≈ 28.19%

The oxidation step exhibits a significantly lower atom economy. This is primarily due to the high molecular weight of Fremy's salt, which acts as the oxidizing agent and is converted into byproducts that are not incorporated into the final molecule.

Solvent and Reagent Selection: The Nenitzescu reaction is often carried out in organic solvents. A shift towards greener solvents or solvent-free conditions would enhance the environmental profile of the synthesis.

Process Mass Intensity (PMI): A more comprehensive metric, PMI, considers the total mass of all materials (reactants, reagents, solvents, process water) used to produce a certain mass of the final product. A high PMI indicates significant waste generation. While specific data for the synthesis of the target compound is not readily available, the use of stoichiometric oxidants and organic solvents would likely result in a high PMI for the described pathway.

Chemical Reactivity and Derivatization Studies of 4,7 Dioxo 4,7 Dihydro 1h Indole 3 Carboxylic Acid

Reactivity of the Quinone Moiety

The indole-4,7-dione (B1215410) core is an electron-deficient system, making it susceptible to a variety of chemical transformations. Its reactivity is centered around nucleophilic additions, redox processes, and cycloaddition reactions.

Nucleophilic Addition Reactions

The electron-poor nature of the quinone ring in 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid makes it a prime target for nucleophilic attack. This reactivity is fundamental to the functionalization of the indole (B1671886) core and the synthesis of a diverse range of derivatives.

One of the most studied nucleophilic addition reactions is the regioselective amination of the indole-4,7-quinone scaffold. The reaction of indole-4,7-diones with various amines proceeds to give amino-substituted derivatives. The position of the nucleophilic attack is influenced by the electronic and steric environment of the quinone ring.

Beyond amination, the quinone moiety is also susceptible to attack by other nucleophiles, such as thiols. The addition of thiols to indole-4,7-diones can lead to the formation of thioether derivatives. These reactions are often carried out under basic conditions to generate the more nucleophilic thiolate anion.

Furthermore, Michael addition reactions with carbanions or other soft nucleophiles can also occur, leading to the formation of new carbon-carbon bonds at the quinone ring. The presence of the carboxylic acid group at the 3-position can influence the regioselectivity of these additions.

| Nucleophile | Product Type | Reaction Conditions |

| Amines | Amino-substituted indolequinones | Varies (e.g., solvent, temperature) |

| Thiols | Thioether derivatives | Typically basic conditions |

| Carbanions | C-C bond formation | Base-mediated |

Redox Chemistry and Electron Transfer Mechanisms

The quinone functionality of this compound is inherently redox-active. It can undergo reversible reduction to the corresponding hydroquinone (B1673460), a process that involves the transfer of two electrons and two protons. This redox behavior is central to the biological activity of many quinone-containing compounds, as it allows them to participate in electron transfer chains and generate reactive oxygen species.

The redox potential of the indole-4,7-dione system can be influenced by the substituents on the indole ring. The electron-withdrawing nature of the carboxylic acid group at the 3-position is expected to increase the reduction potential, making the compound a better oxidizing agent compared to unsubstituted indole-4,7-dione.

Diels-Alder Type Reactions

The quinone moiety of this compound contains a carbon-carbon double bond that can act as a dienophile in Diels-Alder reactions. nih.govacs.org This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of complex, polycyclic ring systems. nih.gov

The reactivity of the indole-4,7-dione as a dienophile is enhanced by the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond. This facilitates the reaction with electron-rich dienes. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric properties of both the diene and the dienophile. While specific examples of Diels-Alder reactions with this compound are not extensively documented, the general reactivity of quinones in such cycloadditions is well-established. nih.gov

Transformations of the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the indole ring offers another handle for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered biological activities and physicochemical properties.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted to its corresponding esters and amides through standard coupling reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. Given the presence of the electron-withdrawing quinone moiety, the reactivity of the carboxylic acid might be slightly altered compared to simple indole-3-carboxylic acids.

Amidation involves the reaction of the carboxylic acid with an amine, usually in the presence of a coupling reagent to activate the carboxyl group. A variety of coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP). The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide. The synthesis of amide derivatives is of particular interest in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid catalyst/Coupling agent | Ester |

| Amidation | Amine, Coupling agent (e.g., EDC, DCC) | Amide |

Reduction and Decarboxylation Pathways

The carboxylic acid group can also undergo reduction or be removed entirely through decarboxylation.

Reduction of the carboxylic acid to the corresponding primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). However, a significant challenge in the reduction of this compound is the chemoselective reduction of the carboxylic acid in the presence of the easily reducible quinone moiety. This would likely require the use of more selective reducing agents or a protection-deprotection strategy for the quinone.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is a common reaction for indole-3-carboxylic acids. researchgate.net This transformation can be achieved under various conditions, including thermal decarboxylation at high temperatures, acid-catalyzed decarboxylation, or metal-catalyzed decarboxylation. researchgate.netresearchgate.net For instance, heating indole-3-carboxylic acids in a high-boiling solvent often leads to the loss of CO2 to form the corresponding indole. researchgate.net Metal-free decarboxylation can also be achieved under basic conditions. researchgate.net The presence of the electron-withdrawing quinone moiety in the target molecule may influence the ease of decarboxylation.

| Transformation | Conditions | Product |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Primary alcohol |

| Decarboxylation | Thermal, Acid-catalyzed, Metal-catalyzed, or Basic conditions | 1H-indole-4,7-dione |

Derivatization for Analytical and Biological Probes

The inherent functionalities of this compound, namely the carboxylic acid group and the reactive indole core, provide convenient handles for derivatization to create probes for analytical and biological applications. The carboxylic acid can be readily converted into amides or esters, allowing for the attachment of various reporter groups such as fluorophores or biotin.

For instance, the synthesis of fluorescent molecular probes often involves the coupling of the carboxylic acid with fluorescent amines. This approach has been successfully applied to other heterocyclic carboxylic acids, such as 7-hydroxycoumarin-3-carboxylic acid, to create cell-permeable probes for imaging and quantitative analysis of intracellular interactions. nih.govelsevierpure.com While specific examples for this compound are not extensively documented in publicly available literature, the general principles of carboxylic acid derivatization are well-established and applicable.

Modifications at the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring (N1) is a key site for chemical modification, influencing the electronic properties and biological activity of the resulting derivatives. Alkylation and acylation are common strategies to introduce diverse substituents at this position.

Alkylation and Acylation Reactions

N-alkylation of indoles can be achieved using various alkylating agents in the presence of a base. google.com For indole-3-carboxylic acid derivatives, the carboxylic acid group is often protected as an ester prior to N-alkylation to prevent unwanted side reactions. Common alkylating agents include alkyl halides and dimethyl carbonate. google.com The choice of base and solvent can significantly impact the efficiency and regioselectivity of the reaction. While general methods for N-alkylation of indoles are well-documented, specific conditions optimized for this compound would require empirical determination.

N-acylation of indoles introduces an acyl group at the N1 position, often leading to compounds with distinct biological activities. Thioesters have emerged as a stable and chemoselective acyl source for the N-acylation of indoles, offering an alternative to more reactive acyl chlorides. beilstein-journals.org This method has been shown to be tolerant of various functional groups. beilstein-journals.org The reaction typically proceeds in the presence of a base like cesium carbonate in a high-boiling solvent such as xylene. beilstein-journals.orgbeilstein-journals.org

| Reagent Class | Example Reagent | Typical Conditions | Product Type |

| Alkylating Agent | Methyl Iodide | Base (e.g., NaH), DMF | N-Methylated Indole |

| Acylating Agent | S-methyl butanethioate | Cs2CO3, Xylene, 140 °C | N-Acylated Indole |

This table presents general conditions for indole alkylation and acylation and may require optimization for the specific substrate.

Heterocycle Annulation Strategies

Heterocycle annulation involves the construction of a new ring fused to the indole core, leading to more complex polycyclic systems. While specific annulation strategies starting from this compound are not readily found in the surveyed literature, general approaches for indole annulation could potentially be adapted. For instance, intramolecular cyclization reactions of appropriately substituted N1-derivatives are a common strategy to build fused heterocyclic systems. nih.gov

Electrophilic and Nucleophilic Substitution on the Indole Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the electron-withdrawing quinone moiety and the carboxylic acid group in this compound is expected to influence the regioselectivity of these reactions.

In general, electrophilic substitution on the indole ring preferentially occurs at the C3 position. bhu.ac.in However, since this position is already substituted in the target molecule, electrophilic attack would be directed to other positions on the pyrrole (B145914) or benzene (B151609) ring. The electron-withdrawing nature of the dione (B5365651) system would likely deactivate the benzene ring towards electrophilic attack, suggesting that substitution on the pyrrole ring (C2, C5, or C6 positions) might be more favorable, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic substitution reactions on the indole core are less common but can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. The quinone moiety in this compound could potentially facilitate nucleophilic attack on the benzene ring.

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—the carboxylic acid, the N-H of the indole, and the quinone ring—presents challenges and opportunities in terms of chemo- and regioselectivity. Selective modification of one functional group in the presence of others is a key consideration in the synthesis of complex derivatives.

For instance, in N-acylation reactions using thioesters, high chemoselectivity for the indole nitrogen over other potential nucleophilic sites is observed. beilstein-journals.org The regioselectivity of electrophilic substitution will be dictated by the interplay of the directing effects of the existing substituents. The electron-donating character of the indole nitrogen directs electrophiles to the pyrrole ring, while the electron-withdrawing quinone and carboxylic acid groups will influence the reactivity of both the pyrrole and benzene rings. Precise control over reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial to achieve the desired chemo- and regioselectivity in the derivatization of this multi-functionalized indole system.

| Reaction Type | Key Factors Influencing Selectivity |

| N-Alkylation/Acylation | Nature of the base, solvent, protecting groups |

| Electrophilic Substitution | Electronic effects of substituents, nature of the electrophile, reaction conditions |

| Nucleophilic Substitution | Presence of activating groups, nature of the nucleophile and leaving group |

This table highlights general factors that would be critical in controlling the selectivity of reactions on the this compound scaffold.

Spectroscopic and Advanced Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its proposed structure.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental. While specific experimental shifts are not available, the expected resonances can be predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons, as well as the N-H and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the carboxylic acid moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the carboxylic acid carbon, and the sp²-hybridized carbons of the indole (B1671886) ring system. The chemical shifts of the carbonyl carbons are expected to be in the downfield region, typically around 180-200 ppm.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons, helping to identify the spin systems within the molecule, particularly the protons on the benzene (B151609) and pyrrole (B145914) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded.

A hypothetical table of expected NMR data is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (N-H) | Broad, >10 | - | C2, C3, C7a |

| 2 | ~8.0-8.5 | ~130-140 | C3, C3a, C7a |

| 3 | - | ~120-130 | C2, C3a, COOH |

| 3a | - | ~135-145 | C2, C3, C4, C7a |

| 4 (C=O) | - | ~180-190 | H5, H6 |

| 5 | ~6.5-7.0 | ~125-135 | C4, C6, C7 |

| 6 | ~7.0-7.5 | ~130-140 | C4, C5, C7, C7a |

| 7 (C=O) | - | ~180-190 | H5, H6 |

| 7a | - | ~140-150 | C3a, C4, C6, C7 |

| COOH | Broad, >12 | ~165-175 | C2, C3 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The structure of this compound suggests the possibility of tautomerism, particularly involving the N-H proton and the adjacent carbonyl groups. Dynamic NMR studies, which involve recording spectra at different temperatures, could provide insights into any existing equilibrium between tautomeric forms. Changes in chemical shifts, signal broadening, or the coalescence of signals with varying temperature would indicate a dynamic process. Furthermore, these studies can also be used to investigate the conformational flexibility of the molecule, such as the rotation around the C3-COOH bond.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion. For this compound (C₉H₅NO₄), the calculated exact mass can be compared with the experimentally determined value to confirm the elemental composition.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 192.0239 |

| [M-H]⁻ | 190.0095 |

| [M+Na]⁺ | 214.0058 |

Note: These values are calculated based on the most abundant isotopes of each element.

In addition to the molecular ion, the mass spectrum will exhibit a series of fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern is often predictable and provides a fingerprint that can be used for structural confirmation. For this compound, characteristic fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (a neutral loss of 44 Da) is a common fragmentation pathway for carboxylic acids.

Loss of CO: The quinone-like structure suggests that the sequential loss of carbon monoxide (CO, a neutral loss of 28 Da) from the carbonyl groups is also a probable fragmentation route.

Cleavage of the Pyrrole Ring: Fragmentation of the heterocyclic ring can also occur, leading to a variety of smaller fragment ions.

A tandem mass spectrometry (MS/MS) experiment would be particularly useful to isolate the molecular ion and induce its fragmentation, allowing for a more detailed analysis of the fragmentation pathways and further confirming the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| N-H (Indole) | 3400 - 3200 | Stretching vibration of the N-H bond. |

| C=O (Quinone) | 1680 - 1650 | Stretching vibrations of the conjugated ketone carbonyl groups. |

| C=O (Carboxylic Acid) | 1720 - 1700 | Stretching vibration of the carboxylic acid carbonyl group. |

| C=C (Aromatic/Vinyl) | 1600 - 1450 | Stretching vibrations of the carbon-carbon double bonds in the rings. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching vibration of the carbon-oxygen single bond. |

The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the presence of the key functional groups in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute structure of a molecule, including bond lengths, bond angles, and conformational details. The application of X-ray crystallography to this compound would yield invaluable insights into its solid-state architecture and intermolecular interactions.

Single Crystal X-ray Diffraction of the Compound

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound in the solid state. This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, which in turn reveals the precise locations of the atoms.

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed journals. Therefore, detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available.

Should such a study be conducted, the anticipated data would be presented in a format similar to the following hypothetical table:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

This data would provide a foundational understanding of the compound's solid-state packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the N-H group of the indole ring, as well as potential π-π stacking interactions between the aromatic rings.

Co-crystallization Studies with Biological Receptors (if applicable)

Co-crystallization is a technique used to determine the three-dimensional structure of a ligand bound to its biological target, typically a protein or nucleic acid. This is achieved by crystallizing the complex of the two molecules and then using X-ray diffraction to elucidate the structure. Such studies are crucial in drug discovery and development as they reveal the specific molecular interactions that govern binding affinity and selectivity.

There are currently no published studies on the co-crystallization of this compound with any biological receptors. The potential for this compound to interact with biological targets would first need to be established through biochemical and pharmacological assays. If a specific receptor is identified, co-crystallization studies would be a logical next step to understand the binding mode at an atomic level.

A successful co-crystallization study would provide critical information on:

The precise orientation of the compound within the receptor's binding site.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) responsible for binding.

Any conformational changes in the receptor upon ligand binding.

This information is instrumental in structure-based drug design, enabling the rational optimization of the compound's structure to improve its potency and selectivity.

Computational and Theoretical Investigations of 4,7 Dioxo 4,7 Dihydro 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic behavior of molecules. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule, from which a wide range of properties can be derived. northwestern.edu

The electronic structure of a molecule governs its chemical behavior. A key aspect of this is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid, DFT calculations would be employed to optimize the molecular geometry and then compute the energies and spatial distributions of its frontier orbitals. This analysis helps in understanding the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy suggests stronger nucleophilic character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower energy suggests stronger electrophilic character. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | A primary indicator of chemical reactivity and kinetic stability. A smaller gap points to higher reactivity. |

This table outlines the typical parameters derived from frontier orbital analysis and their general significance.

Quantum chemical calculations can predict the reactivity of this compound by mapping its molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents.

Furthermore, these computational methods are essential for elucidating reaction mechanisms. rsc.org By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction, identify the rate-determining step, and understand the intricate electronic changes that occur during the transformation. For instance, the mechanism of electrophilic substitution on the pyrrole (B145914) ring or nucleophilic addition to the quinone moiety could be thoroughly investigated.

The structure of this compound suggests the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. This compound can potentially exist in a keto-enol equilibrium with its 4,7-dihydroxy-1H-indole-3-carboxylic acid form.

Computational studies are highly effective at determining the relative stabilities of different tautomers. nih.govnih.gov By calculating the ground-state energies of each tautomeric form using methods like DFT, the most stable isomer in the gas phase or in different solvents can be identified. nih.govnih.gov A study on the closely related 4,7-dioxo-4,5,6,7-tetrahydroindoles has investigated this type of keto-enol tautomeric equilibrium. researchgate.net Such calculations would clarify whether the dioxo form or the dihydroxy (aromatic) form is energetically favored, which has significant implications for the molecule's chemical properties and biological activity.

| Tautomeric Form | Key Structural Feature | Expected Relative Stability |

| 4,7-Dioxo (Keto) | Contains two carbonyl (C=O) groups in the six-membered ring. | Stability is influenced by the strength of the C=O bonds. |

| 4,7-Dihydroxy (Enol) | Contains two hydroxyl (-OH) groups, resulting in a fully aromatic benzene (B151609) ring. | Stability is enhanced by the gain in aromatic stabilization energy. |

This table describes the potential tautomers of the compound. Computational energy calculations are required to predict which form is more stable.

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics provide insights into the physical behavior and interactions of molecules over time.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. researchgate.net For this compound, a key flexible bond is the single bond connecting the carboxylic acid group to the indole (B1671886) ring. Rotation around this bond can lead to different conformers.

Theoretical methods can systematically scan the potential energy surface by rotating this dihedral angle to identify low-energy, stable conformations. researchgate.netresearchgate.net Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets like proteins.

In silico ligand-protein interaction studies, primarily through molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze how a small molecule (ligand) might bind to a biological receptor, such as an enzyme or protein. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a protein's active site. nih.gov Docking algorithms sample numerous possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. researchgate.netnih.gov This would allow researchers to hypothesize potential protein targets for this compound and identify key amino acid residues involved in the binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the predicted ligand-protein complex over time. researchgate.netresearchgate.net MD simulations model the movement of atoms in the complex by solving Newton's equations of motion, providing a dynamic view of the binding. This method can confirm the stability of the binding pose obtained from docking and calculate binding free energies, offering a more quantitative measure of binding affinity. researchgate.net

| Computational Technique | Purpose | Information Gained for this compound |

| Molecular Docking | Predicts the binding mode and affinity of the ligand to a protein's active site. | Identification of potential protein targets, key binding interactions (e.g., hydrogen bonds), and a binding score. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the ligand-protein complex. | Assessment of the stability of the binding pose, conformational changes upon binding, and calculation of binding free energy. |

This table summarizes the application of in silico techniques for studying ligand-protein interactions.

Prediction of Binding Affinities and Molecular Recognition

The prediction of how strongly a molecule like this compound will bind to a biological target, such as a protein or enzyme, is a cornerstone of computational drug discovery. nih.govnih.gov This process, known as predicting binding affinity, helps in screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Molecular Docking: A primary method for this prediction is molecular docking. nih.gov This technique computationally places the 3D structure of the ligand (this compound) into the binding site of a target protein. longdom.org Docking algorithms explore various possible orientations and conformations of the ligand within the binding site and calculate a "docking score" for each pose. rsc.org This score is an estimation of the binding affinity, with lower scores typically indicating a more favorable interaction. acs.org The scoring functions consider factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts to evaluate the stability of the protein-ligand complex. nih.govresearchgate.net For this compound, docking could be used to screen a large library of proteins to identify potential biological targets or to predict its binding orientation within a known target's active site.

Molecular Dynamics (MD) Simulations and Free Energy Calculations: For a more accurate and dynamic picture of molecular recognition, molecular dynamics (MD) simulations are employed. arxiv.orgnih.gov MD simulations model the movement of every atom in the ligand-protein system over time, providing insights into conformational changes and the stability of the complex in a simulated physiological environment. nih.gov

Following MD simulations, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. acs.orgnih.gov These physics-based methods offer a more precise prediction of binding affinity than standard docking scores by accounting for factors like solvation effects and entropy. arxiv.orgcore.ac.uk Such calculations could precisely quantify the binding affinity of this compound to a specific target, helping to rank it against other potential inhibitors. nih.gov

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Kinase A | -8.5 | ASP145, LYS72 |

| Kinase B | -7.9 | GLU91, VAL23 |

| Kinase C | -9.2 | LEU130, PHE146 |

Structure-Based Drug Design Principles (Computational Aspects)

Structure-Based Drug Design (SBDD) uses the 3D structural information of a biological target to design novel molecules with higher affinity and selectivity. nih.govfrontiersin.org If this compound were identified as a "hit" or a starting point for drug development, SBDD principles would be applied to optimize its structure computationally.

The typical workflow for SBDD involves several key steps: researchgate.netdromicsedu.com

Target Identification and Validation: A biological target relevant to a disease is identified, and its 3D structure is determined through methods like X-ray crystallography or NMR spectroscopy. longdom.org

Binding Site Analysis: The binding pocket of the target is analyzed to identify key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged areas. nih.gov

Ligand Docking and Scoring: The starting compound, this compound, is docked into this binding site to understand its binding mode. longdom.org Analysis of the docked pose reveals which parts of the molecule are crucial for binding and which areas could be modified.

In Silico Modification: Based on the interaction analysis, computational chemists would design new analogs by modifying the core structure of this compound. For example, a new functional group might be added to form an additional hydrogen bond with a key residue in the binding pocket, thereby increasing binding affinity. nih.gov

Iterative Optimization: These newly designed virtual compounds are then docked and scored. nih.gov The most promising candidates are selected for synthesis and experimental testing, and the results are used to further refine the computational models in an iterative cycle of design, synthesis, and testing. dromicsedu.com

This approach allows for the rational design of more potent and selective drug candidates based on the this compound scaffold, potentially reducing the time and cost of drug development. frontiersin.org

Prediction of Molecular Properties for Research Design (e.g., synthetic accessibility)

Beyond predicting how a molecule interacts with its target, computational methods are vital for assessing its drug-like properties. nih.gov These predictions, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), help researchers decide which compounds are worth synthesizing and pursuing in the early stages of research. researchgate.netuniroma1.it

Synthetic Accessibility (SA): One of the most critical initial assessments is synthetic accessibility. eurekaselect.com A molecule that is computationally designed but cannot be synthesized in a lab is of no practical use. acs.org Computational models predict an SA score based on molecular complexity, the presence of unusual structural fragments, and the number of chiral centers. researchgate.net These models are often trained on large databases of existing chemical reactions or commercially available compounds. acs.orgnih.gov A high SA score for a designed analog of this compound might indicate that its synthesis would be difficult, prompting chemists to design simpler, more accessible alternatives. researchgate.net

ADMET Properties: A wide range of other physicochemical and pharmacokinetic properties can also be predicted: simulations-plus.com

Solubility: The likelihood of the compound dissolving in aqueous solutions, a key factor for absorption.

Lipophilicity (LogP): The compound's partitioning between oil and water, which affects its ability to cross cell membranes.

Blood-Brain Barrier (BBB) Permeability: Whether the compound is likely to enter the central nervous system.

Metabolic Stability: Prediction of which sites on the molecule are most likely to be metabolized by cytochrome P450 enzymes. researchgate.net

Toxicity: Early warnings for potential toxicity, such as mutagenicity or blockage of the hERG potassium channel (a common cause of cardiac side effects). oup.com

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 205.15 g/mol | Within drug-like range |

| LogP | 1.25 | Acceptable lipophilicity |

| Aqueous Solubility | Moderate | Potentially sufficient for absorption |

| Synthetic Accessibility Score | 3.5 / 10 | Moderately easy to synthesize |

| hERG Blockage | Low Risk | Low risk of cardiotoxicity |

Following a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is no publicly available research data corresponding to the specific biological activities outlined in the requested article structure. Searches for in vitro studies detailing this specific compound's effects on Snail1 inhibition, HIV-1 Reverse Transcriptase, SARS-CoV-2 Main Protease, Squalene Synthase, Lanosterol 14-alpha Demethylase, molecular receptor binding, or cellular pathway modulation did not yield any relevant results.

The scientific literature contains information on a variety of other indole derivatives and their biological activities; however, per the user's strict instructions, this information has been excluded as it does not pertain to “this compound.”

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Cellular Pathway Modulation in Cell Lines

Anti-proliferative Activity and Cytotoxicity Mechanisms (In Vitro Cell Line Studies)

The indole-4,7-dione (B1215410) scaffold is a core feature of numerous compounds exhibiting potent anti-proliferative and cytotoxic effects against a variety of human cancer cell lines. In vitro studies have demonstrated that these molecules can inhibit the growth of cancer cells at nanomolar to micromolar concentrations. The cytotoxicity of these compounds is often linked to their ability to undergo bioreduction, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Derivatives of indole-4,7-dione have shown significant activity against pancreatic, colon, renal, melanoma, and non-small-cell lung cancer (NSCLC) cell lines. nih.govspandidos-publications.comnih.gov For instance, certain 2-hydroxymethyl and 2-unsubstituted indole-4,7-dione derivatives have been identified as extremely potent agents against human pancreatic cancer cell lines, with IC50 values in the low nanomolar range. nih.gov The cytotoxic efficacy of these compounds is influenced by the substitution patterns on both the quinone and indole rings.

The mechanism of cytotoxicity is often associated with the inhibition of critical cellular enzymes. One key target is thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance and promoting cell growth. nih.gov Inhibition of TrxR by indolequinone compounds leads to an increase in intracellular oxidative stress, ultimately triggering cell death.

Furthermore, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a significant role in the bioactivation of some indolequinones. acs.orgnih.gov In cancer cells with high NQO1 activity, these compounds can be reduced to their hydroquinone (B1673460) form, which can then exert cytotoxic effects. This selective activation in cancer cells with elevated NQO1 levels offers a potential for targeted cancer therapy.

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-hydroxymethyl-5-methoxy-1-methyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | Human Pancreatic Cancer | Low nanomolar range | nih.gov |

| 5-methoxy-1-methyl-3-[(2,4,6-trifluorophenoxy)methyl]indole-4,7-dione | Human Pancreatic Cancer | Low nanomolar range | nih.gov |

| 3-Hydroxymethyl-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol (EO9) | Non-small cell lung cancer | Dependent on NQO1 activity | nih.gov |

Apoptosis Induction Pathways

A primary mechanism through which indole-4,7-dione derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that treatment of cancer cells with these compounds leads to the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov

The apoptotic signaling initiated by indolequinones often involves the mitochondrial pathway. nih.gov This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3. The activation of these executioner caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. The induction of apoptosis by these compounds is often linked to the generation of reactive oxygen species (ROS), which can trigger mitochondrial dysfunction. nih.gov

Interaction with Nucleic Acids and Biomolecules (e.g., DNA intercalation)

The planar structure of the indole-4,7-dione ring system suggests a potential for interaction with nucleic acids, such as DNA intercalation. Some quinone-containing compounds are known to exert their cytotoxic effects by intercalating into the DNA double helix, thereby disrupting DNA replication and transcription. Certain indole derivatives have been shown to form hydrogen bonds with DNA, leading to DNA cleavage. scispace.com

In addition to DNA, indole-4,7-diones interact with other crucial biomolecules. As previously mentioned, a significant target is the enzyme thioredoxin reductase. nih.gov Furthermore, some indole-4,7-dione derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape. nih.gov The ability to interact with and inhibit such a diverse range of biomolecules underscores the multifaceted anti-cancer potential of this class of compounds. Some indolequinones, after bioreductive activation, can also act as alkylating agents, forming covalent adducts with DNA. researchgate.net

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole-4,7-dione derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the indolequinone core influence their cytotoxic potency and selectivity.

Correlating Structural Modifications with Biological Potency

SAR studies have revealed several key trends for indole-4,7-dione derivatives:

Substituents at the 3-position: Electron-withdrawing groups at the 3-position of the indole ring have been shown to enhance the compound's ability to act as a substrate for the enzyme NQO1. acs.org This can lead to increased bioactivation and cytotoxicity in NQO1-expressing cancer cells.

Substituents at the 5-position: The nature of the substituent at the 5-position of the quinone ring significantly impacts activity. For example, the presence of an amine group at this position can render the compound a poor substrate for NQO1. acs.org In contrast, some derivatives with a pyridinyl group at the 5-position have shown promise as IDO1 inhibitors. nih.govresearchgate.net

N-alkylation: Alkyl substitution on the indole nitrogen can influence the inhibitory activity against specific targets. For instance, an N-alkyl substituted side chain on a 5-(pyridin-3-yl)-1H-indole-4,7-dione derivative was found to be crucial for potent IDO1 inhibition. researchgate.net

| Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Electron-withdrawing group at 3-position | Enhanced substrate activity for NQO1 | acs.org |

| Amine group at 5-position | Poor substrate for NQO1 | acs.org |

| N-alkyl substituted side chain on 5-(pyridin-3-yl) derivative | Potent IDO1 inhibition | researchgate.net |

Identification of Key Pharmacophoric Features

Based on the available research, the key pharmacophoric features of biologically active indole-4,7-diones include:

The Indole-4,7-dione Core: This planar, electron-deficient ring system is essential for the compound's ability to undergo redox cycling and interact with biological targets.

A Leaving Group at the 3-indolyl methyl position: In some cases, a suitable leaving group at this position can lead to the inactivation of enzymes like NQO1. acs.org

Modulating Substituents on the Quinone Ring: Substituents at positions 5 and 6 can fine-tune the electronic properties of the quinone, affecting its reduction potential and interaction with enzymes.

Substituents on the Indole Nitrogen: The presence and nature of a substituent on the indole nitrogen can significantly influence target specificity and potency.

Mechanistic and Molecular Level Biological Activity Studies

Design of Analogues for Enhanced Mechanistic Understanding

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the design of analogues for "4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid." Currently, there are no specific studies detailing the systematic structural modification of this compound to probe its mechanism of action at a molecular level.

The design of chemical analogues is a fundamental strategy in medicinal chemistry and chemical biology. This process involves the synthesis of molecules with systematic variations to a parent structure to explore the structure-activity relationship (SAR). By modifying specific functional groups or regions of a molecule, researchers can identify the key structural features (pharmacophores) responsible for its biological activity. This understanding is crucial for elucidating how a compound interacts with its biological target, such as an enzyme or receptor, and for optimizing its potency, selectivity, and pharmacokinetic properties.

For a compound like this compound, an analogue design strategy would typically involve modifications at several key positions to understand their influence on its biological effects. Potential modifications could include:

Alterations to the Carboxylic Acid Group: Converting the carboxylic acid to various esters, amides, or bioisosteres to assess the importance of this acidic functionality for target interaction.

Substitution on the Indole (B1671886) Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the aromatic portion of the indole nucleus to probe the effects of electronics and sterics on activity.

Modification of the Dioxo-Functionality: Investigating the role of the quinone-like moiety by reducing one or both ketone groups or replacing them with other functionalities.

Such studies would provide invaluable insight into the molecular interactions governing the compound's activity and would be essential for the rational design of more potent or selective derivatives. However, based on available information, research focusing on the design and mechanistic evaluation of analogues specifically for this compound has not been published. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Applications As Research Probes and Synthetic Intermediates

Utilization as Building Blocks in Complex Organic Synthesis

The indole-3-carboxylic acid moiety is a cornerstone in the synthesis of a multitude of complex organic molecules, including pharmaceuticals and agrochemicals. The general reactivity of the indole (B1671886) core, coupled with the directing and activating effects of its substituents, allows for a diverse range of chemical transformations.

While direct examples of the use of 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid as a building block are not readily found in published literature, its structure suggests several potential synthetic applications. The quinone-like functionality in the six-membered ring introduces reactive sites for nucleophilic addition and cycloaddition reactions. The carboxylic acid group at the 3-position can be converted into a variety of other functional groups, such as esters, amides, and ketones, or it can participate in coupling reactions to form larger molecular frameworks.

The general synthetic utility of indole-3-carboxylic acid derivatives is well-documented. For instance, they serve as key precursors in the synthesis of auxin mimics for herbicides and various drug candidates. beilstein-journals.org The synthesis of complex diaminoindoles, which are important for drug discovery, has also been explored, starting from appropriately substituted indole precursors. nih.gov

Table 1: Potential Synthetic Transformations of the Indole-3-Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent | Amide |

| Reduction | Reducing agent (e.g., LiAlH₄) | Alcohol |

| Friedel-Crafts Acylation | Acid chloride, Lewis acid | Ketone |

| Curtius Rearrangement | Diphenylphosphoryl azide | Amine |

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological processes. The indole scaffold is a common feature in fluorescent probes due to its intrinsic photophysical properties, which can be tuned by substitution.

There is no specific literature detailing the development of this compound as a chemical probe. However, the general class of indole derivatives has been successfully employed for this purpose. For example, biotinylated indoles have been synthesized to serve as bifunctional probes for detecting indole-binding proteins. nih.govresearchgate.net These probes typically consist of the indole recognition element, a linker, and a reporter tag like biotin.

The development of fluorescent molecular probes often involves the synthesis of derivatives of fluorophores like coumarins. For instance, fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized to study the engagement of protein targets by small molecules in living cells. nih.gov Given the conjugated system present in this compound, it is conceivable that this molecule or its derivatives could exhibit fluorescent properties, making it a potential candidate for the development of novel chemical probes. Further research into its photophysical properties would be necessary to validate this potential.

Potential in Materials Science Research

Indole-containing compounds have garnered interest in materials science, particularly in the fields of organic electronics and dye synthesis. The electron-rich nature of the indole ring system makes it a suitable component for creating materials with desirable electronic and optical properties.

While there is no specific research on the application of this compound in materials science, the broader class of indole derivatives has shown promise. For example, various organic materials incorporating heterocyclic compounds are being explored for their use in organic electronic devices. researchgate.net The synthesis of acid dyes based on different heterocyclic systems for dyeing various fibers has also been an area of active research. researchgate.net

The quinone functionality in this compound could potentially be exploited in the design of new organic materials. Quinones are known to be electroactive and can participate in redox processes, which is a desirable characteristic for applications in organic electronics. Furthermore, the extended conjugation in this molecule might lead to color, suggesting a potential application as a dye or pigment, although this would require experimental verification.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The efficient construction of the 4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylic acid core and its analogues is paramount for extensive biological evaluation. While classical indole (B1671886) syntheses like the Fischer, Nenitzescu, and Bartoli methods provide foundational routes, they often lack the efficiency and functional group tolerance required for complex, highly substituted targets. nih.govresearchgate.net Future research will likely focus on modern, more versatile synthetic strategies.

Emerging methodologies that could be adapted for this scaffold include:

Flow Chemistry: Continuous flow processes can enable the rapid, scalable, and safe synthesis of indole-3-carboxylic esters and related intermediates. beilstein-journals.org This approach allows for precise control over reaction parameters, leading to higher yields and purity, which is particularly advantageous for creating large libraries of compounds for screening purposes. beilstein-journals.org

Palladium-Catalyzed Reactions: Recent advances have demonstrated the power of palladium catalysis in one-pot syntheses of indole-3-carboxylic acids. acs.org These methods can integrate multiple steps, such as nucleophilic substitution and cross-coupling reactions, into a single efficient process, facilitating the modular and rapid assembly of diverse analogues. acs.org

Late-Stage C-H Functionalization: A significant challenge in synthesis is the modification of the indole core at specific positions. Novel catalyst systems, including those based on copper, are enabling the direct and regioselective functionalization of typically unreactive C-H bonds on the indole ring. news-medical.net Applying such strategies would allow for the late-stage introduction of various substituents onto the benzenoid ring of the target molecule, greatly expanding chemical diversity.

Photochemical and Photocatalytic Methods: Light-induced reactions are emerging as powerful tools in complex molecule synthesis. Strategies involving sequential photochemical cycloadditions and photoredox-catalyzed cyclizations could provide entirely new pathways to the fused ring system of indolequinones, potentially allowing for the construction of the indole core late in the synthesis for maximum versatility. acs.org

Exploration of Untapped Reactivity Profiles

The chemical structure of this compound contains multiple reactive sites whose potential has not been fully explored. The indole nucleus itself, the quinone system, and the carboxylic acid group each offer distinct opportunities for chemical transformation.

Key areas for future reactivity studies include:

Cycloaddition Reactions: The indole C2-C3 π-bond is known to participate in cycloaddition reactions. youtube.comresearchgate.net Furthermore, the quinone ring is a classic dienophile. Exploring its reactivity in Diels-Alder reactions with various dienes could generate novel, complex, polycyclic scaffolds. nih.govrsc.org The reaction of indole aryne intermediates with dienes has also been shown to produce complex annulated structures, a strategy that could be applied here. nih.gov

Reactions at the Quinone Moiety: Indolequinones can be bioreductively activated, wherein the quinone is reduced to a hydroquinone (B1673460), which can then eliminate a leaving group to form a highly reactive electrophilic species. nih.gov This intrinsic reactivity could be harnessed synthetically, using chemical reducing agents to generate intermediates for subsequent alkylation or arylation reactions, allowing for the introduction of diverse functional groups.

Derivatization of the Core Functional Groups: The indole nitrogen and the carboxylic acid at the C3 position are prime handles for derivatization. The nitrogen can be alkylated or arylated using methods such as copper-catalyzed amination. figshare.com The carboxylic acid can be converted to a wide array of amides, esters, and other functional groups using modern coupling reagents like propylphosphonic anhydride (B1165640) (T3P), providing a straightforward route to a large family of analogues. unmc.edu

Advanced Mechanistic Biological Investigations

While derivatives of indole-3-carboxylic acid and indole-4,7-dione (B1215410) are known to possess a range of biological activities, from antifungal to anticancer, the specific molecular mechanisms of action for the title compound are unknown. nih.govnih.gov Future research must move beyond preliminary screening to pinpoint its precise cellular targets and pathways.

Promising avenues for mechanistic studies include: